molecular formula C17H16N2O3 B065548 Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- CAS No. 180537-58-0

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-

カタログ番号 B065548
CAS番号: 180537-58-0
分子量: 296.32 g/mol
InChIキー: VTZFKVQJTYHMLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PDK1 inhibitor and is known to inhibit the activity of 3-phosphoinositide-dependent protein kinase 1 (PDK1).

作用機序

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibits the activity of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- by binding to the ATP-binding site of the enzyme. This, in turn, leads to the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR pathway. The inhibition of these pathways is known to have a significant impact on cell growth, proliferation, and survival, making Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- a promising candidate for cancer treatment.

生化学的および生理学的効果

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

実験室実験の利点と制限

One of the main advantages of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is its potency as a Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitor. This makes it a valuable tool for studying the role of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.

将来の方向性

There are several future directions for research on Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-. One area of interest is the development of more potent and selective Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitors. In addition, further studies are needed to determine the efficacy of this compound in the treatment of various types of cancer and diabetes. Furthermore, the potential side effects and toxicity of this compound need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion:
Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory activity against Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- makes it a valuable tool for studying the role of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- in various biological processes. However, further research is needed to determine its efficacy and safety for clinical use.

合成法

The synthesis of Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- involves several steps. The first step involves the reaction of 2-bromo-6-methylpyridine with 4-methylbenzoyl chloride in the presence of a base to form 4-methyl-N-(6-methylpyridin-2-yl)benzamide. The second step involves the reaction of the obtained compound with phthalic anhydride in the presence of a catalyst to form Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-.

科学的研究の応用

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is a potent Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- inhibitor that has potential applications in various fields of scientific research. It has been extensively studied for its role in cancer treatment, as Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is known to play a crucial role in the development and progression of cancer. In addition, it has also been studied for its potential applications in the treatment of diabetes, as Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)- is known to play a role in glucose metabolism.

特性

CAS番号

180537-58-0

製品名

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-

分子式

C17H16N2O3

分子量

296.32 g/mol

IUPAC名

4-(4-methylphenyl)-N-(6-methylpyridin-2-yl)-2,4-dioxobutanamide

InChI

InChI=1S/C17H16N2O3/c1-11-6-8-13(9-7-11)14(20)10-15(21)17(22)19-16-5-3-4-12(2)18-16/h3-9H,10H2,1-2H3,(H,18,19,22)

InChIキー

VTZFKVQJTYHMLE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C

正規SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC(=N2)C

その他のCAS番号

180537-58-0

同義語

Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl) -

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。